Methyl 3-amino-4-ethoxybenzoate
Overview
Description
Methyl 3-amino-4-ethoxybenzoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiparasitic Applications : One study demonstrated that 4-amino-2-ethoxybenzoic acid, closely related to methyl 3-amino-4-ethoxybenzoate, showed significant anti-coccidial activity. This activity was particularly noted in derivatives containing 2-alkoxy, alkythio, and alkylamino groups (Rogers et al., 1964).
Pharmaceutical Synthesis : Another study involved the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid as a part of metabolic studies of mosapride, a gastroprokinetic agent. In this context, methyl 3-amino-4-substituted amino-5-chloro-2-ethoxybenzoate derivatives were utilized (Kato & Morie, 1996).
Intermediate in Medicinal Chemistry : In the synthesis of amisulpride, an antipsychotic medication, this compound derivatives were used as intermediates (Wang Yu, 2008).
Antimicrobial and Antifungal Activities : Schiff base ligands synthesized from imino-4-methoxyphenol thiazole and derivatives, including 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol, showed moderate activity against bacteria and fungi (Vinusha et al., 2015).
Photodynamic Therapy in Cancer Treatment : The synthesis and characterization of a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups were reported. This compound has potential use in photodynamic therapy for cancer treatment due to its properties as a Type II photosensitizer (Pişkin, Canpolat & Öztürk, 2020).
Biofilm Inhibition : 4-Ethoxybenzoic acid, a structural analog of this compound, was found to inhibit Staphylococcus aureus biofilm formation and enhance the biofilm's sensitivity to vancomycin, suggesting potential applications in combating biofilm-related infections (Campbell et al., 2020).
Properties
IUPAC Name |
methyl 3-amino-4-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNOKVXAKUGUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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